molecular formula C14H12N2O4S B5849395 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid

3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid

Cat. No. B5849395
M. Wt: 304.32 g/mol
InChI Key: QWMCKDBITBSBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid, also known as FMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid has been extensively studied for its potential applications in various fields such as pharmaceuticals, agriculture, and environmental science. In pharmaceuticals, 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In agriculture, 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid has been used as a growth regulator for plants, while in environmental science, 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid has been studied as a potential water treatment agent.

Mechanism of Action

The mechanism of action of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. For example, 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid has also been shown to have antimicrobial properties, which can help prevent the growth of bacteria and other microorganisms.

Advantages and Limitations for Lab Experiments

3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid has several advantages for lab experiments, including its low cost, ease of synthesis, and stability. However, 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid also has some limitations, including its solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid. One area of research is the development of new synthetic methods for 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid that are more efficient and environmentally friendly. Another area of research is the exploration of new applications for 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid, such as its potential use as a food preservative or in the development of new materials. Additionally, further studies are needed to better understand the mechanism of action of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid and its potential side effects.
In conclusion, 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid is a chemical compound with promising applications in various fields, including pharmaceuticals, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid and its applications.

Synthesis Methods

3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid can be synthesized through a multi-step process involving the reaction of 2-furoyl chloride with thiosemicarbazide, followed by the reaction of the resulting product with 4-methylbenzoic acid. The final product is obtained through recrystallization and purification.

properties

IUPAC Name

3-(furan-2-carbonylcarbamothioylamino)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-8-4-5-9(13(18)19)7-10(8)15-14(21)16-12(17)11-3-2-6-20-11/h2-7H,1H3,(H,18,19)(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMCKDBITBSBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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